(E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine is a chemical compound that belongs to the class of imines, characterized by the presence of a carbon-nitrogen double bond. This compound features a bromo-substituted phenyl ring with three methoxy groups and a cyclohexyl group attached to the nitrogen. The systematic name reflects its structure, indicating the specific substitutions on the phenyl ring and the cyclohexyl group.
This compound can be synthesized through various organic chemistry methods, often utilizing bromo-substituted phenols as starting materials. It is listed in chemical databases such as PubChem and MolBase, which provide essential information about its properties and potential applications in scientific research .
The synthesis of (E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine typically involves:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. This method is efficient for synthesizing various substituted imines with specific functional groups.
The molecular structure of (E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine can be represented using its chemical formula:
BrC1=CC(C(C(O)=C(NC2CCCCC2)O)=O)=C(C(O)=O)C=C1
(E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine can undergo various chemical reactions typical for imines:
The stability of the imine bond makes it susceptible to hydrolysis under acidic or basic conditions, which is an important consideration in synthetic applications.
The mechanism of action for (E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine primarily revolves around its interaction with biological targets:
Data regarding specific binding affinities or biological effects may not be readily available but can be explored through pharmacological studies.
Relevant data regarding these properties can often be found in chemical databases or through experimental characterization.
(E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine has potential applications in:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: